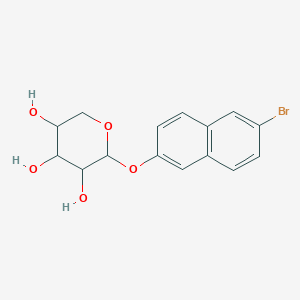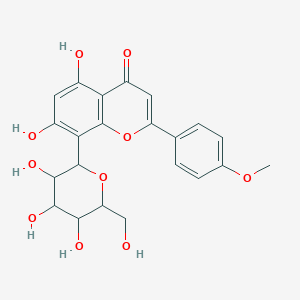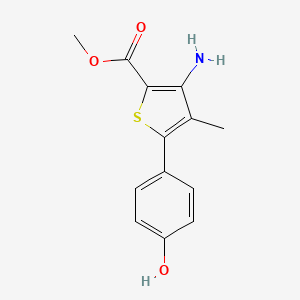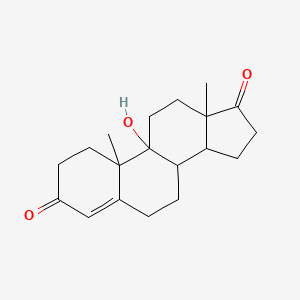![molecular formula C19H26O6 B13392567 6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13392567.png)
6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranoside is a chemical compound with the molecular formula C19H26O6 and a molecular weight of 350.41 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and carbohydrate chemistry . It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
The synthesis of Benzyl 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranoside typically involves the protection of mannose derivatives. One common method includes the reaction of mannose with acetone in the presence of an acid catalyst to form the isopropylidene-protected mannose . This intermediate is then benzylated using benzyl chloride and a base such as sodium hydride . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Benzyl 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranoside undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC typically yields aldehydes, while reduction with NaBH4 results in alcohols .
Wissenschaftliche Forschungsanwendungen
Benzyl 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranoside is widely used in scientific research due to its versatility:
Wirkmechanismus
The mechanism of action of Benzyl 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranoside is primarily related to its role as a protected sugar derivative. It acts as a precursor in various synthetic pathways, where the isopropylidene groups protect the hydroxyl groups of mannose from unwanted reactions . This protection allows for selective functionalization of other positions on the sugar molecule, facilitating the synthesis of complex carbohydrates and glycosides .
Vergleich Mit ähnlichen Verbindungen
Benzyl 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranoside can be compared with other similar compounds such as:
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: This compound is also a protected sugar derivative used in the synthesis of biologically active molecules.
2,35,6-Di-O-isopropylidene-alpha-D-mannofuranose: Similar to the title compound, it is used as an intermediate in carbohydrate synthesis.
Eigenschaften
Molekularformel |
C19H26O6 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole |
InChI |
InChI=1S/C19H26O6/c1-18(2)21-11-13(23-18)14-15-16(25-19(3,4)24-15)17(22-14)20-10-12-8-6-5-7-9-12/h5-9,13-17H,10-11H2,1-4H3 |
InChI-Schlüssel |
FDOXFJBHCHWEOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)C2C3C(C(O2)OCC4=CC=CC=C4)OC(O3)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-22-Carboxy-1-[(2,5-dioxopyrrolidin-1-yl)oxy]-1,10,19,24-tetraoxo-3,6,12,15-tetraoxa-9,18,23-triazahentetracontan-41-oic Acid](/img/structure/B13392502.png)

![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;2-hydroxybenzoic acid](/img/structure/B13392511.png)

![Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13392525.png)
![Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13392536.png)
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13392546.png)



![disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate](/img/structure/B13392581.png)
